N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-4-yl)-3-methylbutanamide
Description
N~1~-(7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4-QUINAZOLINYL)-3-METHYLBUTANAMIDE is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
Properties
Molecular Formula |
C15H21N3O2 |
|---|---|
Molecular Weight |
275.35 g/mol |
IUPAC Name |
N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-4-yl)-3-methylbutanamide |
InChI |
InChI=1S/C15H21N3O2/c1-9(2)5-12(20)18-14-13-10(16-8-17-14)6-15(3,4)7-11(13)19/h8-9H,5-7H2,1-4H3,(H,16,17,18,20) |
InChI Key |
MTCYUOAMUALYPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=NC=NC2=C1C(=O)CC(C2)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4-QUINAZOLINYL)-3-METHYLBUTANAMIDE typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Tetrahydroquinazolinone Ring: The tetrahydroquinazolinone ring is formed by hydrogenation of the quinazolinone core using hydrogen gas and a suitable catalyst such as palladium on carbon.
Attachment of the Butanamide Side Chain: The final step involves the acylation of the tetrahydroquinazolinone with 3-methylbutanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-(7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4-QUINAZOLINYL)-3-METHYLBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the quinazolinone ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can have different biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4-QUINAZOLINYL)-3-METHYLBUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets would depend on the specific biological context and require further research.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 6,7-dimethoxy-4(3H)-quinazolinone share structural similarities and biological activities.
Tetrahydroquinazolinones: Compounds such as 2,3-dihydro-2,2-dimethyl-4(1H)-quinazolinone have similar core structures but different side chains.
Uniqueness
N~1~-(7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4-QUINAZOLINYL)-3-METHYLBUTANAMIDE is unique due to its specific combination of the quinazolinone core with a tetrahydroquinazolinone ring and a butanamide side chain. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
